molecular formula C20H13F3N2O7S B4821869 methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B4821869
M. Wt: 482.4 g/mol
InChI Key: MQUQTRSDMJOHST-LZYBPNLTSA-N
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Description

Methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound featuring a thiazolidine ring, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multiple steps. One common approach includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives. These derivatives can then be reacted with oxalyl chloride in dry acetonitrile at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multistep processes with optimization for yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts and reducing agents like palladium on carbon.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used.

    Electrophilic Aromatic Substitution: Reagents include nitrating agents (e.g., nitric acid) and brominating agents (e.g., bromine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to its combination of a thiazolidine ring, nitro group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[(5E)-5-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O7S/c1-31-17(26)10-24-18(27)16(33-19(24)28)8-11-2-5-13(6-3-11)32-15-7-4-12(20(21,22)23)9-14(15)25(29)30/h2-9H,10H2,1H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUQTRSDMJOHST-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 3
methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 4
Reactant of Route 4
methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 5
Reactant of Route 5
methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 6
Reactant of Route 6
methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

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